5-methyl-N-[1-(4-propylphenyl)ethyl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide
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Overview
Description
5-METHYL-N~7~-[1-(4-PROPYLPHENYL)ETHYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic applications .
Preparation Methods
The synthesis of 5-METHYL-N~7~-[1-(4-PROPYLPHENYL)ETHYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE can be achieved through a catalyst-free, additive-free, and eco-friendly method under microwave conditions. This involves the use of enaminonitriles and benzohydrazides, followed by a transamidation mechanism and nucleophilic addition with nitrile, and subsequent condensation to yield the target compound . The methodology demonstrates a broad substrate scope and good functional group tolerance, resulting in the formation of products in good-to-excellent yields .
Chemical Reactions Analysis
5-METHYL-N~7~-[1-(4-PROPYLPHENYL)ETHYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Scientific Research Applications
5-METHYL-N~7~-[1-(4-PROPYLPHENYL)ETHYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is used in the development of drugs targeting various diseases, including cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders.
Biological Research: The compound exhibits activities such as acting as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors.
Material Sciences: It has applications in the field of material sciences due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-METHYL-N~7~-[1-(4-PROPYLPHENYL)ETHYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor for enzymes like JAK1 and JAK2, which are involved in various signaling pathways . By inhibiting these enzymes, the compound can modulate biological processes and exert therapeutic effects .
Comparison with Similar Compounds
Similar compounds to 5-METHYL-N~7~-[1-(4-PROPYLPHENYL)ETHYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE include other triazolopyrimidines such as:
7-aryl-5-methyl-2-amino-triazolo pyrimidines: These compounds share a similar scaffold and exhibit comparable biological activities.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds are also known for their inhibitory activities against various enzymes and have similar applications in medicinal chemistry.
The uniqueness of 5-METHYL-N~7~-[1-(4-PROPYLPHENYL)ETHYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE lies in its specific structural features and the range of biological activities it exhibits, making it a valuable compound for research and therapeutic applications .
Properties
Molecular Formula |
C18H21N5O |
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Molecular Weight |
323.4 g/mol |
IUPAC Name |
5-methyl-N-[1-(4-propylphenyl)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide |
InChI |
InChI=1S/C18H21N5O/c1-4-5-14-6-8-15(9-7-14)13(3)22-17(24)16-10-12(2)21-18-19-11-20-23(16)18/h6-11,13H,4-5H2,1-3H3,(H,22,24) |
InChI Key |
SZASNXAWDQZVLK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(C)NC(=O)C2=CC(=NC3=NC=NN23)C |
Origin of Product |
United States |
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